molecular formula C6H7BrN2O B2508455 5-bromo-1-ethyl-1H-pyrimidin-2-one CAS No. 17758-32-6

5-bromo-1-ethyl-1H-pyrimidin-2-one

Cat. No. B2508455
CAS RN: 17758-32-6
M. Wt: 203.039
InChI Key: GOZRZZYAKNHTBO-UHFFFAOYSA-N
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Description

“5-bromo-1-ethyl-1H-pyrimidin-2-one” is a chemical compound with the molecular formula C6H7BrN2O . It is also known by other names such as “5-Bromo-2 (1H)-pyrimidinone”, “5-Bromo-2-hydroxypyrimidine”, and "5-Bromo-2-pyrimidinol" .


Molecular Structure Analysis

The molecular structure of “5-bromo-1-ethyl-1H-pyrimidin-2-one” can be represented as a 2D or 3D model . The compound has a molecular weight of 203.039.

Scientific Research Applications

  • Organic Synthesis Precursor 5-Bromo-1-ethyl-1H-pyrimidin-2-one serves as a valuable precursor in organic synthesis. Researchers have explored its use in constructing various functionalized pyrimidine derivatives. For instance, it has been employed to synthesize compounds like 3-ethoxy-5-fluoro-2-methyl-1H-pyrimidin-4-one through cyclization reactions.
  • Antiviral Activity

    • Derivatives of this compound have shown promise as antiviral agents. For instance:
      • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
      • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .

    Antioxidant Potential

    • Researchers have evaluated imidazole-containing compounds (including those derived from 5-bromo-1-ethyl-1H-pyrimidin-2-one) for their antioxidant properties. These compounds exhibited scavenging potential comparable to ascorbic acid .

    Anti-Inflammatory and Analgesic Activities

    • Specific indole derivatives, such as (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , have demonstrated anti-inflammatory and analgesic effects .

    Biological Relevance

    • Indole derivatives, including those containing the pyrimidinone scaffold, are biologically relevant. The indole nucleus appears in various synthetic drug molecules and natural compounds. For example, indole-3-acetic acid is a plant hormone derived from tryptophan degradation .

    Medicinal Chemistry Exploration

    • The indole scaffold, found in 5-bromo-1-ethyl-1H-pyrimidin-2-one, offers a versatile platform for developing novel therapeutic agents. Researchers continue to explore its potential for newer drug possibilities .

properties

IUPAC Name

5-bromo-1-ethylpyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-4-5(7)3-8-6(9)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZRZZYAKNHTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=NC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-ethyl-1H-pyrimidin-2-one

Synthesis routes and methods

Procedure details

With cooling with ice, potassium carbonate (13.2 g, 95.7 mmol) and ethyl iodide (2.84 mL, 35.6 mmol) were added to a dimethyl sulfoxide (130 mL) solution of 5-bromo-2-hydroxypyrimidine hydrobromide (7.0 g, 27.3 mmol), and stirred at 15° C. for 16 hours. Water was added to the reaction mixture, and extracted three times with ethyl acetate. The organic layer was washed with saturated brine, dried with anhydrous sodium sulfate and then concentrated under reduced pressure. The organic layer was washed with saturated brine, dried with anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified through silica gel column chromatography (C-300, hexane/ethyl acetate=1/1) to obtain the entitled compound (3.34 g, 60%) as a colorless solid.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60%

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